N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5,6,7,8-tetrahydro-1-naphthalenyl)glycinamide
Description
“N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5,6,7,8-tetrahydro-1-naphthalenyl)glycinamide” is a compound that has been studied for its potential biological effects . It has been found to be orally bioavailable and brain penetrant with robust preclinical efficacy . The compound’s lipophilic character, expressed by the clogP value, indicates a potentially improved antimicrobial effect .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . One procedure starts by reacting chlorosulfonyl isocyanate dissolved in dichloromethane at 0 °C with 1 equiv of tert-butanol to give the BOC-protected amino-sulfonyl-chloride, which was subsequently added slowly to a solution of 1 equiv of the respective amine (e.g., n-propylamine) in the presence of 3 equiv of triethylamine in dichloromethane at 0 °C .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C32H31BrN4O5S . It contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .Chemical Reactions Analysis
The compound is involved in electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Physical and Chemical Properties Analysis
This compound has a molecular weight of 663.6 g/mol . It has a high lipophilic character, which is indicated by its clogP value .Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-22(26(24,25)16-11-9-15(20)10-12-16)13-19(23)21-18-8-4-6-14-5-2-3-7-17(14)18/h4,6,8-12H,2-3,5,7,13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPRXLUAPNJTED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC2=C1CCCC2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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